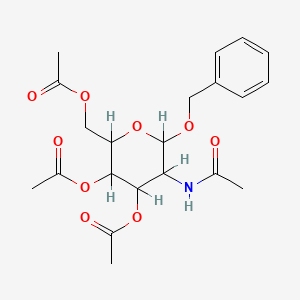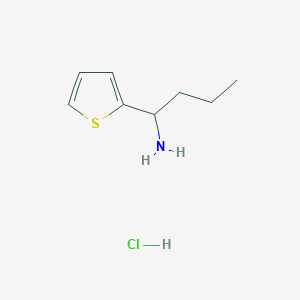
MLS000563989
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxan-2-yl)methyl acetate is a complex organic molecule with a variety of functional groups, including acetamido, acetyloxy, and phenylmethoxy groups
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxan-2-yl)methyl acetate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it useful in biochemical assays.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. The acetamido and phenylmethoxy groups are known to interact with biological targets, which could lead to the development of new drugs.
Industry
In the industrial sector, (5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxan-2-yl)methyl acetate is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for use in the synthesis of polymers and other advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxan-2-yl)methyl acetate typically involves multiple steps, starting from simpler organic molecules. The key steps in the synthesis include:
Formation of the Oxane Ring: The oxane ring is formed through a cyclization reaction involving a suitable precursor.
Introduction of Acetamido and Acetyloxy Groups: These functional groups are introduced through acylation reactions using acetic anhydride and acetamide under acidic or basic conditions.
Attachment of the Phenylmethoxy Group: This step involves the reaction of the oxane ring with a phenylmethoxy precursor, often under basic conditions to facilitate nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of (5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxan-2-yl)methyl acetate would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents that can enhance the reaction rate and selectivity is also common in industrial processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the acetamido group, converting it to an amine.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of (5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxan-2-yl)methyl acetate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the phenylmethoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-acetamido-3,4-diacetoxy-6-hydroxyimino-tetrahydropyran-2-yl)methyl acetate
- Phenoxy acetamide derivatives
- N-(pyridin-2-yl)amides
Uniqueness
What sets (5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxan-2-yl)methyl acetate apart from similar compounds is its unique combination of functional groups. The presence of both acetamido and phenylmethoxy groups provides a distinct set of chemical properties and reactivity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
(5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxan-2-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO9/c1-12(23)22-18-20(30-15(4)26)19(29-14(3)25)17(11-27-13(2)24)31-21(18)28-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEBBPWXWFHKBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Iodo-7-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2574911.png)
![(Z)-4-fluoro-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2574912.png)


![N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2574921.png)
![6-chloro-N-[6-(2,2-difluoroethoxy)pyridin-2-yl]pyridine-2-carboxamide](/img/structure/B2574922.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)urea](/img/structure/B2574924.png)
![2-[4-(2-ethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B2574925.png)

![N-[(4-METHOXYPHENYL)METHYL]-4-(5-METHYLPYRIMIDIN-4-YL)PIPERAZINE-1-CARBOXAMIDE](/img/structure/B2574929.png)
![1-[(4-Isothiocyanatophenyl)sulfonyl]indoline](/img/structure/B2574930.png)

![2-(2-(Diethylamino)ethyl)-1-(3-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2574933.png)
